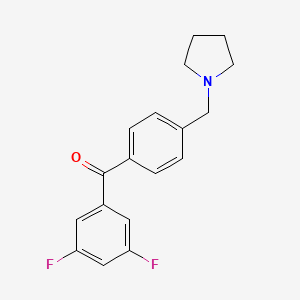

3,5-Difluoro-4'-pyrrolidinomethyl benzophenone

Description

3,5-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-93-7) is a synthetic benzophenone derivative characterized by two fluorine atoms at the 3- and 5-positions of the aromatic ring and a pyrrolidinomethyl group at the 4'-position. This compound has been marketed as an industrial-grade material (99% purity) in 25 kg packaging, though commercial availability is currently listed as discontinued . Benzophenones are widely utilized as photo-initiators due to their ability to generate radicals upon UV irradiation, enabling applications in polymer crosslinking and surface attachment .

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRCOINVEADLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642771 | |

| Record name | (3,5-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-93-7 | |

| Record name | Methanone, (3,5-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic aromatic substitution reactions using fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide.

Attachment of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzophenone intermediate.

Industrial Production Methods: Industrial production of 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinomethyl group, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry: 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure may enhance its interaction with biological targets.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for diseases where fluorinated compounds have shown efficacy.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics .

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrrolidinomethyl group may contribute to the compound’s overall stability and bioavailability. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table highlights key structural analogues of 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone and their substituent-driven properties:

Key Observations :

- Halogen Effects : Fluorine substituents (e.g., 3,5-difluoro) enhance thermal stability and electron-withdrawing effects compared to chlorine or bromine analogues, which may increase reactivity in radical formation .

- Positional Isomerism: The 4'-pyrrolidinomethyl group in the target compound likely improves steric accessibility for surface attachment compared to 2'-substituted variants .

- Heterocyclic Moieties: Piperazinomethyl groups (e.g., in 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone) may offer superior solubility in polar solvents compared to pyrrolidinomethyl derivatives due to nitrogen basicity .

Photo-Initiation Efficiency

Benzophenone derivatives activate via UV-induced radical generation. The target compound’s fluorine substituents enable absorption at higher wavelengths (≥300 nm) compared to non-fluorinated analogues, reducing energy requirements for crosslinking applications . In contrast, chlorinated derivatives (e.g., 3-Chloro-5-Fluoro-2'-pyrrolidinomethyl benzophenone) may exhibit redshifted absorption but with trade-offs in radical stability due to chlorine’s lower bond dissociation energy .

Activité Biologique

3,5-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of DFPB typically involves multiple steps:

- Formation of the Benzophenone Core : This is achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Introduction of Fluorine Atoms : Fluorine is introduced via electrophilic aromatic substitution using agents like fluorine gas or N-fluorobenzenesulfonimide.

- Attachment of the Pyrrolidinomethyl Group : This is accomplished through a nucleophilic substitution reaction with a suitable pyrrolidine derivative.

The unique configuration of fluorine atoms at the 3 and 5 positions enhances the compound's stability and biological activity compared to non-fluorinated analogs.

Antimicrobial Properties

DFPB has been investigated for its antimicrobial properties. Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to increased lipophilicity and altered electronic properties. These characteristics can lead to improved efficacy against various microbial strains.

Anticancer Potential

DFPB is also being studied for its anticancer activities. The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways involved in cancer progression. Preliminary studies suggest that DFPB may induce apoptosis in cancer cells, although further research is necessary to elucidate the precise mechanisms involved.

The biological activity of DFPB is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DFPB may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : The compound could modulate receptor signaling pathways, impacting cellular responses to growth factors and hormones.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Difluoro-4'-pyrrolidinomethyl benzophenone | Similar fluorination pattern | Moderate antimicrobial activity |

| 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone | Different fluorination position | Lower anticancer efficacy |

| 3,5-Difluoro-4'-morpholinomethyl benzophenone | Morpholinomethyl group instead of pyrrolidinomethyl | Varied activity profile |

The unique combination of the pyrrolidinomethyl group and the specific positioning of fluorine atoms in DFPB contributes to its distinct biological profile compared to these analogs.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of DFPB on breast cancer cell lines. The findings indicated that DFPB significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent. The study also highlighted that DFPB induced apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy Assessment

Another research project focused on assessing the antimicrobial efficacy of DFPB against various bacterial strains. Results demonstrated that DFPB exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. The study emphasized the importance of fluorination in enhancing antibacterial properties compared to non-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.